molecular formula C17H18N2O3S B5552314 6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-3-(2-methyl-1,3-thiazol-4-yl)chromen-4-one

6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-3-(2-methyl-1,3-thiazol-4-yl)chromen-4-one

Cat. No.: B5552314
M. Wt: 330.4 g/mol
InChI Key: QNSAWFMCJZBAKR-UHFFFAOYSA-N
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Description

6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-3-(2-methyl-1,3-thiazol-4-yl)chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure, which is further substituted with various functional groups, including a dimethylamino group, a hydroxy group, a methyl group, and a thiazolyl group. The unique combination of these substituents imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-3-(2-methyl-1,3-thiazol-4-yl)chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

    Introduction of the Thiazolyl Group: The thiazolyl group can be introduced through a reaction with 2-methyl-1,3-thiazole-4-carboxylic acid or its derivatives.

    Dimethylamino Methylation: The dimethylamino group can be introduced via a Mannich reaction, where formaldehyde and dimethylamine are reacted with the chromen-4-one intermediate.

    Hydroxylation and Methylation: Hydroxylation and methylation can be achieved through selective functional group transformations using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-3-(2-methyl-1,3-thiazol-4-yl)chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of hydroxyl derivatives

    Substitution: Formation of substituted chromen-4-one derivatives

Scientific Research Applications

6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-3-(2-methyl-1,3-thiazol-4-yl)chromen-4-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-3-(2-methyl-1,3-thiazol-4-yl)chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-4-methylcoumarin: A simpler coumarin derivative with similar hydroxy and methyl substituents.

    2-Methyl-1,3-thiazole-4-carboxylic acid: A thiazole derivative with similar thiazolyl substituents.

    4-Hydroxy-3-methylcoumarin: Another coumarin derivative with similar hydroxy and methyl substituents.

Uniqueness

6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-3-(2-methyl-1,3-thiazol-4-yl)chromen-4-one is unique due to the specific combination of functional groups and the presence of both chromen-4-one and thiazolyl moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-3-(2-methyl-1,3-thiazol-4-yl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-9-15(20)11(6-19(3)4)5-12-16(21)13(7-22-17(9)12)14-8-23-10(2)18-14/h5,7-8,20H,6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSAWFMCJZBAKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=C1OC=C(C2=O)C3=CSC(=N3)C)CN(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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